11-Deoxyprostaglandin F1alpha

Beschreibung

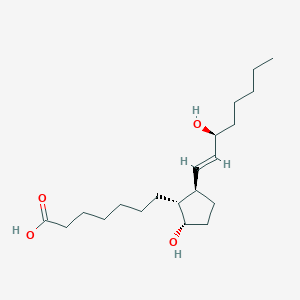

Structure

3D Structure

Eigenschaften

IUPAC Name |

7-[(1R,2S,5R)-2-hydroxy-5-[(E,3S)-3-hydroxyoct-1-enyl]cyclopentyl]heptanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H36O4/c1-2-3-6-9-17(21)14-12-16-13-15-19(22)18(16)10-7-4-5-8-11-20(23)24/h12,14,16-19,21-22H,2-11,13,15H2,1H3,(H,23,24)/b14-12+/t16-,17-,18+,19-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYBPXYQCXNOTFK-DUSCRHDRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(C=CC1CCC(C1CCCCCCC(=O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC[C@@H](/C=C/[C@H]1CC[C@@H]([C@@H]1CCCCCCC(=O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H36O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101347757 | |

| Record name | 11-Deoxyprostaglandin F1alpha | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101347757 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

340.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

37785-98-1 | |

| Record name | 11-Deoxyprostaglandin F1alpha | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037785981 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 11-Deoxyprostaglandin F1alpha | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101347757 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 11-Deoxyprostaglandin F1α: From Discovery to Synthesis and Biological Function

Abstract: This technical guide provides a comprehensive overview of 11-Deoxyprostaglandin F1α (11-deoxy PGF1α), a synthetic analog of the naturally occurring Prostaglandin F1α. The removal of the hydroxyl group at the C-11 position significantly alters the molecule's chemical properties and biological activity, making it a subject of interest for researchers in pharmacology and medicinal chemistry. This document details the historical context of its development, outlines the canonical synthetic pathways pioneered by E.J. Corey, explores its diverse biological functions, and discusses its pharmacological significance. The guide is intended for researchers, scientists, and drug development professionals seeking a deep, technical understanding of this important prostanoid analog.

Introduction: The Rationale for Deoxygenation

Prostaglandins are a class of lipid compounds derived from fatty acids that exert a wide array of physiological effects, including regulation of inflammation, smooth muscle contraction, and gastric acid secretion.[1] The core structure of prostaglandins is prostanic acid, which features a cyclopentane ring and two side chains.[2] The naturally occurring F-series prostaglandins, such as PGF1α, are characterized by two hydroxyl groups on the cyclopentane ring at positions C-9 and C-11.[3]

The development of synthetic prostaglandin analogs has been a major focus of medicinal chemistry. A key strategy in modifying natural prostaglandins is selective deoxygenation. The hydroxyl group at C-11, in particular, is a site of metabolic activity and can contribute to the chemical instability of the molecule. The synthesis of 11-deoxyprostaglandins was driven by the hypothesis that removing this hydroxyl group could lead to compounds with altered metabolic stability, receptor selectivity, and a potentially more desirable pharmacological profile. Research has shown that 11-deoxygenation can significantly impact biological activity, sometimes leading to diametrically opposed physiological effects compared to the parent compound.[4]

11-Deoxy PGF1α is a synthetic analog of PGF1α, the putative metabolite of dihomo-γ-linolenic acid (DGLA) via the cyclooxygenase (COX) pathway.[5] While PGF1α itself has relatively weak biological activity compared to PGF2α, the study of its 11-deoxy analog has revealed unique structure-activity relationships.[4][5]

The Landmark Corey Synthesis: A Pathway to Prostanoids

The total synthesis of prostaglandins was a formidable challenge that attracted the attention of top synthetic chemists in the mid-20th century.[2] The most elegant and influential route was developed by E.J. Corey and his group at Harvard University in 1969.[6] This "bicycloheptane approach" provided a stereocontrolled pathway to various prostaglandins and became the foundation for accessing analogs like 11-Deoxy PGF1α.[2][6]

The Corey synthesis is a masterclass in strategic bond disconnections (retrosynthesis) and the use of key chemical reactions to control stereochemistry across multiple chiral centers. The general strategy involves constructing a bicyclic intermediate that, through a series of carefully orchestrated steps, is transformed into the characteristic cyclopentane core of the prostaglandins.

Retrosynthetic Analysis of the Prostaglandin Skeleton

The logic of the Corey synthesis begins with a retrosynthetic analysis, breaking down the complex target molecule into simpler, more accessible starting materials.

Caption: Retrosynthetic analysis of the prostaglandin core via the Corey approach.

Key Stages of the Synthesis

The forward synthesis involves several critical transformations that are now standard in the organic chemistry lexicon. The synthesis of 11-Deoxy PGF1α follows this general pathway with a key modification to remove the C-11 hydroxyl precursor.

-

Diels-Alder Cycloaddition: The synthesis begins with a Diels-Alder reaction to construct the bicyclo[2.2.1]heptane core. This reaction sets key stereocenters that will guide the stereochemistry of the final product.[6]

-

Baeyer-Villiger Oxidation: A crucial Baeyer-Villiger oxidation is used to insert an oxygen atom into the bicyclic ring, forming a lactone. This step is essential for later manipulations of the ring system.[6]

-

Iodolactonization: This reaction simultaneously introduces an iodine atom and forms a new lactone, setting the stage for the introduction of the lower side chain and establishing the correct stereochemistry.[6]

-

Formation of the Corey Lactone: Through reduction and protection steps, the key intermediate, known as the "Corey Lactone," is formed. This versatile intermediate can be used to synthesize a wide variety of natural and unnatural prostaglandins.[2]

-

Side Chain Installation: The two side chains are installed using classic olefination reactions. The lower (ω) chain is typically added via a Horner-Wadsworth-Emmons reaction, and the upper (α) chain is added using a Wittig reaction.[7]

-

Modification for 11-Deoxy Analogs: To synthesize 11-Deoxy PGF1α, the precursor to the C-11 hydroxyl group (often a ketone) is reduced to a methylene group (CH₂) instead of being converted to the hydroxyl (OH). This is typically achieved through a Wolff-Kishner or Clemmensen reduction, or by converting the hydroxyl group into a good leaving group followed by reductive removal.

Caption: Generalized workflow of the Corey synthesis for prostaglandins and their 11-deoxy analogs.

Biological Activity and Pharmacological Profile

11-Deoxy PGF1α is a biologically active molecule that, despite being a synthetic analog, exhibits a distinct profile of effects on various physiological systems. Its activity is generally compared to the natural prostaglandins PGF1α and the more potent PGF2α.

Key Biological Activities

-

Uterine Contraction: 11-Deoxy PGF1α is known to cause uterine contractions.[8][9] In some studies, it was found to be a potent uterine stimulant, with activity reported to be 0.3 times that of PGF1α.[8]

-

Gastric Acid Secretion: In animal models, 11-Deoxy PGF1α has been shown to inhibit gastric acid secretion. A dose of 32 mg/kg resulted in a 35% inhibition in whole animal studies.[8]

-

Vasopressor and Bronchoconstrictor Effects: The compound exhibits both vasopressor (increases blood pressure) and bronchoconstrictor (narrows airways) activities.[8][9] Its potency in these actions is reported to be about half that of PGF2α in guinea pigs.[8]

A 1976 study on structure-activity relationships confirmed that 11-deoxygenation generally lowered the biological activity compared to the natural prostaglandins PGF1α and PGE1.[4] However, further modifications to the 11-deoxy structure, such as adding a methyl group at C-15, were found to both increase and prolong its vasopressor and bronchoconstrictor effects.[4]

Comparative Potency

The following table summarizes the relative activities of 11-Deoxy PGF1α compared to its natural counterparts based on available literature.

| Biological Effect | 11-Deoxy PGF1α Potency | Reference Compound |

| Uterine Contraction | ~0.3x | PGF1α[8] |

| Vasopressor Activity | ~0.5x | PGF2α[8] |

| Bronchoconstrictor Activity | ~0.5x | PGF2α[8] |

Mechanism of Action

Prostaglandins exert their effects by binding to specific G-protein coupled receptors on the surface of target cells.[1] The F-series prostaglandins primarily interact with the FP receptor. While direct receptor binding studies for 11-Deoxy PGF1α are not extensively detailed in the initial search results, its biological effects (uterine contraction, vasopressor activity) are consistent with agonism at FP receptors, similar to PGF1α and PGF2α.

The removal of the C-11 hydroxyl group likely alters the binding affinity and efficacy of the molecule at the FP receptor, accounting for the observed differences in potency.[4] It is also possible that it interacts with other prostanoid receptors, a phenomenon seen with the related compound 11-deoxy PGE1, which binds to multiple EP receptor subtypes.[10]

Caption: Presumed signaling pathway for 11-Deoxy PGF1α via the FP receptor and Gq protein activation.

Analytical Methodologies

The analysis of 11-Deoxy PGF1α and other eicosanoids requires highly sensitive and specific analytical techniques due to their low concentrations in biological matrices.

-

Chromatography: High-Performance Liquid Chromatography (HPLC) is a fundamental tool for separating prostaglandins from complex mixtures. Reversed-phase columns are typically used.

-

Mass Spectrometry (MS): Coupling chromatography with mass spectrometry provides the definitive identification and quantification needed for this class of molecules.

-

Gas Chromatography-Mass Spectrometry (GC-MS): A classic method that requires derivatization of the prostaglandin to make it volatile.

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): The current gold standard for eicosanoid analysis, offering high sensitivity and specificity without the need for extensive derivatization. It allows for precise quantification in complex biological samples like plasma or tissue homogenates.

-

Conclusion and Future Directions

11-Deoxyprostaglandin F1α stands as a significant molecule in the study of prostanoids. Its synthesis, born from the groundbreaking work of E.J. Corey, demonstrated the power of strategic organic synthesis to create novel biological probes. The study of its biological activity has provided valuable insights into the structure-activity relationships of prostaglandins, demonstrating that the C-11 hydroxyl group is a key determinant of potency and pharmacological profile.

While its overall activity is attenuated compared to natural prostaglandins like PGF2α, its distinct profile, including gastric acid inhibition and smooth muscle stimulation, underscores the potential for developing more stable and selective prostaglandin analogs for therapeutic use. Future research could focus on high-resolution receptor binding assays to fully elucidate its receptor interaction profile and explore further chemical modifications to enhance its potency and selectivity for specific therapeutic applications.

References

-

Hall, D.W.R., & Jaitly, K.D. (1976). Structure-activity relationships in a series of 11-deoxy prostaglandins . Prostaglandins, 11(3), 573-587. [Link]

-

11-deoxy Prostaglandin F1β - Applications . Bertin Bioreagent. [Link]

-

10: Strategies in Prostaglandins Synthesis . Chemistry LibreTexts. (2024). [Link]

-

Lecture 10: Total synthesis of Prostaglandin (Corey) . YouTube. (2022). [Link]

-

Synthesis of Prostaglandins F and E . Synfacts. (2019). [Link]

-

PGF1alpha | C20H36O5 | CID 5280939 . PubChem - NIH. [Link]

-

Synthesis of Prostaglandin F2α by Elias J. Corey (1969) . SynArchive. [Link]

-

Corey, E.J., et al. (1971). Total Synthesis of Prostaglandins F2α and E2 as the Naturally Occuring Forms . Journal of the American Chemical Society. [Link]

-

Evidence for a new biologic pathway of androstenedione synthesis from 11-deoxycortisol . PubMed. [Link]

-

What are PGF inhibitors and how do they work? . Patsnap Synapse. (2024). [Link]

Sources

- 1. What are PGF inhibitors and how do they work? [synapse.patsnap.com]

- 2. m.youtube.com [m.youtube.com]

- 3. PGF1alpha | C20H36O5 | CID 5280939 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Structure-activity relationships in a series of 11-deoxy prostaglandins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. caymanchem.com [caymanchem.com]

- 6. thieme-connect.com [thieme-connect.com]

- 7. synarchive.com [synarchive.com]

- 8. caymanchem.com [caymanchem.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. caymanchem.com [caymanchem.com]

An In-depth Technical Guide to 11-Deoxyprostaglandin F1α: Chemical Structure, Properties, and Biological Significance

This guide provides a comprehensive technical overview of 11-Deoxyprostaglandin F1α, a synthetic analog of the naturally occurring Prostaglandin F1α. Designed for researchers, medicinal chemists, and professionals in drug development, this document delves into its chemical architecture, physicochemical properties, biological functions, and the analytical methodologies crucial for its study. We will explore the nuanced structure-activity relationships that define its physiological effects and present detailed protocols for its reliable quantification in biological matrices.

Unveiling the Molecular Identity of 11-Deoxyprostaglandin F1α

11-Deoxyprostaglandin F1α (11-deoxy-PGF1α) is a member of the prostanoid family, structurally derived from the prostanoic acid skeleton. The "11-deoxy" designation signifies the absence of a hydroxyl group at the C-11 position of the cyclopentane ring, a key modification that differentiates it from its parent compound, Prostaglandin F1α (PGF1α). This structural alteration is pivotal in modulating its biological activity profile.

Chemical Structure and Nomenclature

The systematic IUPAC name for 11-Deoxyprostaglandin F1α is (9α,15S)-dihydroxy-prost-13E-en-1-oic acid.[1][2] Its structure features a cyclopentane ring with two adjacent side chains: an α-chain (carboxyl-bearing) and an ω-chain (hydroxyl-bearing). The stereochemistry at the C9 and C15 positions, along with the trans configuration of the double bond at C13, are critical for its biological function.

Physicochemical Properties

A thorough understanding of the physicochemical properties of 11-Deoxyprostaglandin F1α is essential for its handling, formulation, and interpretation in experimental settings.

| Property | Value | Source(s) |

| Molecular Formula | C₂₀H₃₆O₄ | [1][3] |

| Molecular Weight | 340.5 g/mol | [1][3] |

| CAS Number | 37785-98-1 | [1] |

| Appearance | Crystalline solid | [1][2] |

| Purity | ≥99% | [1] |

| Solubility | DMF: >50 mg/mLDMSO: >50 mg/mLEthanol: >75 mg/mLPBS (pH 7.2): >2 mg/mL | [1] |

| Storage Conditions | Store at -20°C for long-term stability. | [1] |

| Stability | Stable for at least 4 years when stored properly. | [1] |

InChI Key: HYBPXYQCXNOTFK-DUSCRHDRSA-N[1]

Synthesis Strategies: The Corey Lactone Approach

The rationale behind this approach lies in its stereocontrol, allowing for the precise installation of the required stereocenters on the cyclopentane core. The synthesis begins with a bicyclic precursor, often derived from cyclopentadiene, which sets the stage for the introduction of the side chains.[6] The Corey lactone, a key bicyclic intermediate, contains the necessary functional groups and stereochemistry to be elaborated into various prostaglandins.

The following diagram illustrates a conceptual workflow for the synthesis of a prostaglandin, highlighting the central role of the Corey lactone.

Caption: Conceptual workflow for prostaglandin synthesis via the Corey lactone.

Biological Activity and Mechanism of Action

11-Deoxyprostaglandin F1α is a biologically active molecule that exerts a range of physiological effects, primarily through its interaction with prostanoid receptors.

Physiological Effects

-

Uterine Contraction: It is a potent stimulator of uterine smooth muscle contraction, exhibiting an activity approximately three times greater than that of PGF1α in pregnant rat models.[3][4]

-

Vasopressor and Bronchoconstrictor Activity: 11-Deoxy-PGF1α demonstrates vasopressor (blood pressure increasing) and bronchoconstrictor (airway narrowing) effects.[3][4] In guinea pig models, its potency in these actions is about half that of Prostaglandin F2α (PGF2α).[3]

-

Inhibition of Gastric Acid Secretion: In animal studies, it has been shown to inhibit gastric acid secretion by 35% at a dose of 32 mg/kg.[3]

Structure-Activity Relationships

The biological activity of 11-Deoxyprostaglandin F1α is intrinsically linked to its specific chemical structure:

-

Role of the 11-Deoxy Feature: The absence of the hydroxyl group at C11 generally leads to a reduction in biological activity compared to the parent prostaglandins, PGF1α and PGE1.[7][8]

-

Stereochemistry at C9: The α-configuration of the hydroxyl group at the C9 position is crucial for its vasopressor and bronchoconstrictor activities.[7][8]

-

Modifications at C15: Alterations at the C15 position, such as epimerization or the introduction of a methyl group, can significantly impact the potency and duration of its vasopressor and bronchoconstrictor effects.[7][8]

Signaling Pathway

Prostaglandins of the F-series mediate their effects by binding to the Prostaglandin F receptor (FP), a G-protein coupled receptor (GPCR).[9][10] Although direct binding studies for 11-Deoxy-PGF1α are not widely reported, its structural similarity and biological activity profile strongly suggest that it functions as an agonist at the FP receptor.

Upon agonist binding, the FP receptor activates the Gq alpha subunit of its associated heterotrimeric G-protein. This initiates a downstream signaling cascade involving the activation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two secondary messengers: inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ binds to its receptor on the endoplasmic reticulum, leading to the release of stored intracellular calcium (Ca²⁺). The resulting increase in cytosolic Ca²⁺ concentration is a key event that triggers cellular responses such as smooth muscle contraction.[7][11]

Caption: Simplified signaling pathway of the Prostaglandin F (FP) receptor.

Analytical Methodologies

Accurate quantification of 11-Deoxyprostaglandin F1α in biological samples is critical for pharmacokinetic, pharmacodynamic, and biomarker studies. Due to their low endogenous concentrations and complex sample matrices, sensitive and specific analytical methods are required. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for prostaglandin analysis.[12] Gas Chromatography-Mass Spectrometry (GC-MS) is also a viable, albeit more labor-intensive, alternative.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers high sensitivity, selectivity, and throughput for the analysis of prostaglandins without the need for derivatization.[1][3]

Experimental Protocol: LC-MS/MS Analysis of 11-Deoxy-PGF1α from Plasma

-

Sample Preparation (Solid-Phase Extraction):

-

Spike a 500 µL plasma sample with a deuterated internal standard (e.g., PGF1α-d4) to correct for extraction losses and matrix effects.[13]

-

Acidify the sample to approximately pH 3.5 with 2N HCl.[14]

-

Condition a C18 solid-phase extraction (SPE) cartridge with 10 mL of ethanol followed by 10 mL of deionized water.[14]

-

Load the acidified plasma sample onto the SPE cartridge.

-

Wash the cartridge with deionized water to remove polar interferences.

-

Elute the prostaglandins with ethyl acetate or another suitable organic solvent.

-

Evaporate the eluate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in a small volume (e.g., 100 µL) of the initial mobile phase.

-

-

Chromatographic Separation:

-

Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

-

Mobile Phase A: 0.1% formic acid in water.[3]

-

Mobile Phase B: 0.1% formic acid in acetonitrile.[3]

-

Flow Rate: 0.2-0.4 mL/min.

-

Gradient: A linear gradient from a low to high percentage of mobile phase B is typically used to separate the prostaglandins from other lipid species. A representative gradient might be: 20-90% B over 10 minutes.[3]

-

-

Mass Spectrometric Detection:

-

Ionization Mode: Electrospray Ionization (ESI) in negative ion mode.

-

Analysis Mode: Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM).

-

SRM Transitions:

-

11-Deoxy-PGF1α: Monitor the transition from the precursor ion [M-H]⁻ (m/z 339.5) to a specific product ion.

-

Internal Standard: Monitor the corresponding transition for the deuterated analog.

-

-

The following diagram outlines the LC-MS/MS workflow.

Caption: Workflow for the quantitative analysis of 11-Deoxy-PGF1α by LC-MS/MS.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for prostaglandin analysis but requires derivatization to increase the volatility and thermal stability of the analytes.[1][15]

Experimental Protocol: GC-MS Analysis of 11-Deoxy-PGF1α

-

Sample Preparation and Extraction: Follow the same extraction procedure as for LC-MS/MS.

-

Derivatization:

-

The carboxyl group is typically converted to a methyl ester (Me) or a pentafluorobenzyl (PFB) ester.

-

The hydroxyl groups are converted to trimethylsilyl (TMS) ethers.[16]

-

A common derivatization agent for silylation is N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).

-

-

GC Separation:

-

Column: A non-polar capillary column (e.g., DB-5ms).

-

Carrier Gas: Helium.

-

Temperature Program: A temperature gradient is used to separate the derivatized prostaglandins.

-

-

MS Detection:

-

Ionization Mode: Electron Ionization (EI).

-

Analysis Mode: Selected Ion Monitoring (SIM) of characteristic fragment ions of the derivatized 11-Deoxy-PGF1α.

-

Therapeutic Potential and Future Directions

While 11-Deoxyprostaglandin F1α itself is not currently marketed as a therapeutic agent, its potent biological activities suggest potential areas for drug development. Its uterotonic properties could be explored in obstetrics, and its effects on gastric acid secretion may warrant investigation in the context of gastrointestinal disorders. However, the systemic vasopressor and bronchoconstrictor effects would likely be undesirable side effects that would need to be addressed through medicinal chemistry efforts to develop more selective analogs.

The study of prostaglandins and their analogs continues to be a rich area of research. As our understanding of the roles of specific prostanoid receptors in health and disease deepens, there will be new opportunities to design targeted therapies with improved efficacy and safety profiles.[11][17][18] The analytical methods detailed in this guide are fundamental tools that will enable the continued exploration of compounds like 11-Deoxyprostaglandin F1α and their potential contributions to medicine.

References

-

Broughton, B.J., Caton, M.P.L., Christmas, A.J., et al. (1981). Uterine stimulant action of some ω-chain modified (±)-11-deoxyprostaglandins. Prostaglandins, 22(1), 53-64. [Link]

- Corey, E.J., & Snider, B.B. (1974). Preparation of an optically active intermediate for prostaglandin synthesis. Journal of Organic Chemistry, 39(2), 256-257.

- Dong, Y.J., Jones, R.L., & Wilson, N.H. (1986). Prostaglandin E receptor subtypes in smooth muscle: Agonist activities of stable prostacyclin analogues. British Journal of Pharmacology, 87(1), 97–107.

-

Hall, D.W.R., & Jaitly, K.D. (1976). Structure-activity relationships in a series of 11-deoxy prostaglandins. Prostaglandins, 11(3), 573-587. [Link]

- Taylor, A.W., Bruno, R.S., Frei, B., & Traber, M.G. (2006). Benefits of prolonged gradient separation for high-performance liquid chromatography-tandem mass spectrometry quantitation of plasma total 15-series F2-isoprostanes. Analytical Biochemistry, 350(1), 41-51.

- Tsikas, D. (2007). Application of gas chromatography-mass spectrometry to the analysis of biomarkers of oxidative stress.

-

PubChem. (n.d.). 11-Deoxyprostaglandin F1-alpha. Retrieved from [Link]

-

Wikipedia. (2023). Prostaglandin F receptor. Retrieved from [Link]

- Liu, Y., et al. (2012). An improved LC-MS-MS method for the quantification of prostaglandins E2 and D2 production in biological fluids. Journal of Lipid Research, 53(12), 2773-2779.

- Johnson, J.L., et al. (2006). Urinary prostaglandin E metabolite and risk of colorectal adenoma. Cancer Epidemiology, Biomarkers & Prevention, 15(11), 2244-2248.

-

Mayo Clinic Laboratories. (n.d.). 11-Deoxycorticosterone, Serum. Retrieved from [Link]

- Kabi Pharmacia AB and Chinoin. (1993).

-

Johnson, W. S., & Stork, G. (2022, August 8). Week 3: Lecture 11: Total synthesis of Prostaglandin (Johnson & Stork) [Video]. YouTube. [Link]

- Dong, M., et al. (2021). Development of High Affinity Calcitonin Analog Fragments Targeting Extracellular Domains of Calcitonin Family Receptors. Molecules, 26(18), 5585.

- Negrel, R., et al. (1989). Prostaglandin F2alpha receptor (FP receptor) agonists are potent adipose differentiation inhibitors for primary culture of adipocyte precursors in defined medium.

- Sharif, N.A., et al. (2018). Prostaglandin FP receptor antagonists: discovery, pharmacological characterization and therapeutic utility. British Journal of Pharmacology, 175(8), 1059-1078.

- Newman, M.S., & Smith, C.L. (1993). 5-HT(1A) Receptor Agonist-Antagonist Binding Affinity Difference as a Measure of Intrinsic Activity in Recombinant and Native Tissue Systems. British Journal of Pharmacology, 110(3), 1067-1074.

- University of Lisbon. (2023).

-

Chemistry LibreTexts. (2024, March 27). 10: Strategies in Prostaglandins Synthesis. Retrieved from [Link]

- Thiele, K., et al. (1995). In vitro glucocorticoid receptor binding and transcriptional activation by topically active glucocorticoids. Arzneimittelforschung, 45(10), 1113-1116.

- Yu, Y., & Funk, C.D. (2013). PG F2α Receptor: A Promising Therapeutic Target for Cardiovascular Disease. Frontiers in Pharmacology, 4, 15.

-

FDA. (2024, October 29). Opportunities to Improve Dose Finding and Optimization for Rare Disease Drug Development Recording [Video]. YouTube. [Link]

-

Chemistry For Everyone. (2025, August 14). What Is Derivatization In GC-MS? [Video]. YouTube. [Link]

- Milne, S.A., et al. (2011). Development and validation of a LC/MS/MS method for 6-keto PGF1α, a metabolite of prostacyclin (PGI₂).

- Kim, K.E., et al. (2023). Ligand-induced activation and G protein coupling of prostaglandin F2α receptor.

- Li, H., et al. (2020). Concise, scalable and enantioselective total synthesis of prostaglandins.

-

FDA. (2025, September 11). FDA-NIH 2024 | D1S11 - Nonclinical Assessment of Cell and Gene Therapy (CGT) Products to Support.... [Video]. YouTube. [Link]

-

Corey, E.J. (2022, July 29). Week 02: Lecture 10: Total synthesis of Prostaglandin (Corey) [Video]. YouTube. [Link]

-

FDA. (2022, May 31). Translational Science in Drug Development: Surrogate Endpoints, Biomarkers, and More - Day 2 [Video]. YouTube. [Link]

- Zhang, Y., et al. (2024). A concise and scalable chemoenzymatic synthesis of prostaglandins.

- Corey, E.J., Vlattas, I., & Harding, K. (1969). Total Synthesis of Natural (Levo) and Enantiomeric (Dextro) Forms of Prostaglandin El. Journal of the American Chemical Society, 91(2), 535-536.

- Reul, J.M., & de Kloet, E.R. (1985). High affinity binding and regulatory actions of dexamethasone-type I receptor complexes in mouse brain. Endocrinology, 117(6), 2505-2511.

Sources

- 1. An improved LC-MS-MS method for the quantification of prostaglandins E2 and D2 production in biological fluids - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Lactones in the Synthesis of Prostaglandins and Prostaglandin Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. LC/MS/MS method for analysis of E2 series prostaglandins and isoprostanes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pot and time economies in the total synthesis of Corey lactone - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 5. EP1721894A1 - Process for the synthesis of prostaglandin derivatives - Google Patents [patents.google.com]

- 6. m.youtube.com [m.youtube.com]

- 7. Prostaglandin FP receptor antagonists: discovery, pharmacological characterization and therapeutic utility - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Structure-activity relationships in a series of 11-deoxy prostaglandins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Prostaglandin F receptor - Wikipedia [en.wikipedia.org]

- 10. Frontiers | PG F2α Receptor: A Promising Therapeutic Target for Cardiovascular Disease [frontiersin.org]

- 11. mdpi.com [mdpi.com]

- 12. Significant receptor affinities of metabolites and a degradation product of mometasone furoate - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Development and validation of an LC-MS/MS method for determination of 8-iso-prostaglandin f2 Alpha in human saliva - PMC [pmc.ncbi.nlm.nih.gov]

- 14. sigmaaldrich.com [sigmaaldrich.com]

- 15. researchgate.net [researchgate.net]

- 16. m.youtube.com [m.youtube.com]

- 17. Ligand-induced activation and G protein coupling of prostaglandin F2α receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 18. m.youtube.com [m.youtube.com]

What is the function of 11-Deoxyprostaglandin F1alpha?

An In-Depth Technical Guide to the Function and Application of 11-Deoxyprostaglandin F1α

For Researchers, Scientists, and Drug Development Professionals

Abstract

11-Deoxyprostaglandin F1α (11-deoxy PGF1α) is a structurally significant synthetic analog of the naturally occurring prostaglandin F1α (PGF1α). Lacking the hydroxyl group at the C-11 position, this molecule serves as a critical pharmacological tool for elucidating the structure-activity relationships and physiological roles of F-series prostaglandins. Its primary biological activities include potent smooth muscle contraction, leading to vasopressor, bronchoconstrictor, and uterine stimulant effects. These actions are mediated, putatively, through the prostaglandin F receptor (FP receptor), a Gq protein-coupled receptor. This guide provides a comprehensive overview of the physicochemical properties, pharmacological actions, and key experimental methodologies used to investigate 11-deoxy PGF1α, offering researchers a foundational resource for its application in cardiovascular, respiratory, and reproductive research.

Introduction to Prostaglandins and the Significance of 11-Deoxy PGF1α

Prostaglandins are a family of eicosanoid lipid mediators that play a central role in a vast array of physiological and pathological processes, including inflammation, blood pressure regulation, and smooth muscle function.[1] They are synthesized from arachidonic acid or dihomo-γ-linolenic acid via the cyclooxygenase (COX) pathway and exert their effects locally through specific G protein-coupled receptors.[1][2]

The F-series prostaglandins, particularly PGF2α, are well-established as potent contractile agents, mediating their effects through the FP receptor.[3][4] 11-Deoxyprostaglandin F1α emerges not as an endogenous mediator, but as a synthetic analog designed for research.[5][6] By systematically removing the C-11 hydroxyl group, 11-deoxy PGF1α allows for the precise investigation of this functional group's role in receptor binding and biological activity. Understanding its function provides deep insights into the pharmacophore of the FP receptor and the structural requirements for prostanoid-induced smooth muscle contractility.

Physicochemical Properties

A clear understanding of the physical and chemical characteristics of 11-deoxy PGF1α is essential for its proper handling, storage, and use in experimental settings.

| Property | Value | Source |

| Chemical Name | 9α,15S-dihydroxy-prost-13E-en-1-oic acid | Cayman Chemical[6] |

| Synonyms | 11-deoxy PGF1α | MedchemExpress[5] |

| CAS Number | 37785-98-1 | Cayman Chemical[6] |

| Molecular Formula | C20H36O4 | Cayman Chemical[6] |

| Formula Weight | 340.5 g/mol | Cayman Chemical[6] |

| Appearance | Crystalline solid | Cayman Chemical[6] |

| Storage | -20°C (for long-term stability) | Cayman Chemical[6] |

| Stability | ≥ 4 years at -20°C | Cayman Chemical[6] |

| Solubility | >75 mg/mL in Ethanol; >50 mg/mL in DMSO & DMF | Cayman Chemical[6] |

Origin: A Synthetic Analog for Mechanistic Exploration

Current scientific literature does not support the endogenous production of 11-deoxy PGF1α. It is consistently identified as a synthetic prostaglandin created for research purposes.[5][6] Its utility lies in the comparison of its activity to its parent compound, PGF1α. PGF1α is a known, albeit minor, metabolite derived from dihomo-γ-linolenic acid (DGLA) through the action of cyclooxygenase (COX) enzymes.[2] The removal of the C-11 hydroxyl group is a deliberate synthetic modification to probe its functional importance.

Caption: Biosynthetic pathway of Prostaglandin F1α.

Pharmacological Profile and Mechanism of Action

The defining characteristic of 11-deoxy PGF1α is its function as a smooth muscle stimulant. This activity profile is diametrically opposed to its E-series counterpart, 11-deoxy PGE1, which is a vasodilator and bronchodilator.[7][8]

Key Biological Activities

-

Vasopressor and Bronchoconstrictor Effects: In anesthetized guinea pigs, 11-deoxy PGF1α causes an increase in blood pressure (vasopressor) and bronchial resistance (bronchoconstrictor).[6][7] Its potency in these actions is reported to be approximately half that of the potent endogenous mediator PGF2α.[6]

-

Uterine and Intestinal Smooth Muscle Contraction: The compound is a potent uterine stimulant.[5] One study in pregnant rats reported its activity to be three times that of PGF1α.[5] It also causes contractions of intestinal smooth muscle.[5]

-

Inhibition of Gastric Acid Secretion: In animal models, high doses (32 mg/kg) of 11-deoxy PGF1α have been shown to inhibit gastric acid secretion by 35%.[6]

Structure-Activity Relationship (SAR)

The pharmacology of 11-deoxy PGF1α is best understood by comparing it to related compounds. This comparison reveals the critical roles of specific functional groups on the prostaglandin scaffold.

| Compound | C-9 Group | C-11 Group | Primary Cardiovascular/Respiratory Effect | Source |

| PGF1α | α-OH | α-OH | Contractile (Weak) | [2] |

| 11-deoxy PGF1α | α-OH | H | Contractile (Vasopressor / Bronchoconstrictor) | [6][7] |

| 11-deoxy PGF1β | β-OH | H | Relaxant (Vasodepressor / Bronchodilator) | [9] |

| 11-deoxy PGE1 | =O (Keto) | H | Relaxant (Vasodepressor / Bronchodilator) | [7][8] |

Key Insights from SAR:

-

The C-9 Hydroxyl Stereochemistry is Determinant: The orientation of the hydroxyl group at C-9 dictates the functional outcome. An α-hydroxyl group (as in PGFα) imparts contractile (vasopressor) activity, while a β-hydroxyl group (PGFβ) or a keto group (PGE) leads to relaxant (vasodepressor) effects.[7]

-

The C-11 Hydroxyl Group Enhances Potency: The removal of the C-11 hydroxyl group to create 11-deoxy PGF1α generally lowers its biological activity compared to natural prostaglandins like PGF2α.[7] This suggests the C-11 hydroxyl is important for optimal receptor interaction and potency.

Hypothesized Mechanism of Action: FP Receptor Activation

The FP receptor is a canonical Gq protein-coupled receptor (GPCR).[10] Agonist binding initiates a well-defined signaling cascade:

-

Gq Protein Activation: The agonist-bound receptor activates the heterotrimeric G protein, Gq.

-

Phospholipase C (PLC) Stimulation: The activated Gαq subunit stimulates PLC.

-

Second Messenger Production: PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).

-

Calcium Mobilization: IP3 binds to its receptor on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+).

-

Smooth Muscle Contraction: The resulting increase in cytosolic Ca2+ activates calmodulin and myosin light-chain kinase (MLCK), leading to phosphorylation of myosin and subsequent smooth muscle contraction.[11]

Caption: Workflow for in vivo assessment of 11-deoxy PGF1α.

Causality and Rationale:

-

Anesthesia and Artificial Respiration: This is critical to maintain physiological stability and to allow for the direct measurement of bronchial resistance without interference from the animal's own breathing efforts. [7]* Invasive Cannulation: Direct arterial cannulation is the gold standard for real-time, accurate blood pressure monitoring. [12]Venous cannulation allows for precise, rapid intravenous administration of the test compound.

-

Dose-Escalation: Administering increasing doses allows for the construction of a dose-response relationship to determine the compound's potency in a whole-animal system.

Analytical Quantification

While specific immunoassays for 11-deoxy PGF1α are not commercially available, its concentration in experimental solutions can be verified using standard analytical chemistry techniques.

-

LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry): This is the gold standard for eicosanoid analysis. It offers high sensitivity and specificity, allowing for the definitive identification and quantification of the molecule based on its mass-to-charge ratio and fragmentation pattern.

-

Enzyme-Linked Immunosorbent Assay (ELISA): Although no specific kit exists for this analog, the principle of competitive ELISA is a common method for prostaglandin quantification. [13]It relies on an antibody that recognizes the target molecule, but cross-reactivity with other prostaglandins would be a significant concern for a synthetic analog.

Applications in Research and Drug Development

As a pharmacological tool, 11-deoxy PGF1α holds significant value:

-

Probing Receptor Structure: It helps define the role of the C-11 hydroxyl group in FP receptor activation, guiding the design of more potent or selective FP receptor modulators.

-

Validating Disease Models: Its predictable vasopressor and bronchoconstrictor effects can be used to validate animal models of hypertension or asthma.

-

Scaffold for Analog Development: The 11-deoxy backbone can serve as a starting point for synthesizing novel prostaglandin analogs with modified side chains to explore new therapeutic possibilities, such as enhanced potency or duration of action. [7]

Conclusion

11-Deoxyprostaglandin F1α is a synthetic prostaglandin analog whose function is characterized by potent smooth muscle stimulation, resulting in vasopressor, bronchoconstrictor, and uterotonic activity. Its mechanism of action is strongly hypothesized to be agonism at the Gq-coupled FP receptor. The key takeaway for researchers is the profound influence of stereochemistry at the C-9 position and the modulating role of the C-11 hydroxyl group in determining the biological activity of prostaglandins. As a research tool, 11-deoxy PGF1α remains invaluable for dissecting the complex pharmacology of the prostanoid system and for providing a structural foundation for the development of novel therapeutics targeting smooth muscle function.

References

Click to expand

-

Hall, D.W.R., & Jaitly, K.D. (1976). Structure-activity relationships in a series of 11-deoxy prostaglandins. Prostaglandins, 11(3), 573-587. [Link]

-

Wikipedia. Prostaglandin F receptor. [Link]

-

Bertin Technologies. 11-deoxy Prostaglandin F1β - Applications. [Link]

-

Parasuraman, S., & Raveendran, R. (2012). Measurement of blood pressure in rats: Invasive or noninvasive methods?. Journal of pharmacology & pharmacotherapeutics, 3(3), 264. [Link]

-

Kudriashov, B.A., et al. (1981). [Biological properties of 11-deoxyprostaglandin E1]. Farmakologiia i toksikologiia, 44(4), 452-456. [Link]

-

Meurs, H., et al. (2006). Role of contractile prostaglandins and Rho-kinase in growth factor-induced airway smooth muscle contraction. British journal of pharmacology, 148(7), 963-971. [Link]

-

Zhang, Y., et al. (2022). Regulation of Smooth Muscle Contraction by the Epithelium: Role of Prostaglandins. International Journal of Molecular Sciences, 23(19), 11849. [Link]

-

Breyer, M. D., & Breyer, R. M. (2000). Prostaglandin E2 modulation of blood pressure homeostasis: studies in rodent models. American Journal of Physiology-Renal Physiology, 279(1), F1-F12. [Link]

-

National Center for Biotechnology Information. Gene Result PTGFR prostaglandin F receptor [ (human)]. [Link]

-

Z-H, Wang, et al. (2022). Prostanoid Metabolites as Biomarkers in Human Disease. International Journal of Molecular Sciences, 23(15), 8669. [Link]

-

Yu, Y., & Ricciotti, E. (2012). PG F2α Receptor: A Promising Therapeutic Target for Cardiovascular Disease. Frontiers in pharmacology, 3, 31. [Link]

-

Breuiller-Fouché, M., et al. (2000). Contraction of Cultured Human Uterine Smooth Muscle Cells after Stimulation with Endothelin-1. Biology of Reproduction, 62(3), 627-633. [Link]

-

Patsnap Synapse. What are PTGFR modulators and how do they work?. [Link]

-

Harvard Apparatus. Non-Invasive Blood Pressure System for Rodents. [Link]

-

Madore, E., et al. (2014). The prostaglandin F synthase activity of the human aldose reductase AKR1B1 brings new lenses to look at pathologic conditions. Frontiers in pharmacology, 5, 18. [Link]

-

Abdel-Maksoud, M. S., et al. (2024). Recent Advances in Dual COX/LOX Inhibitor Design (2020–2024): Establishing “The Rule of Four for Inflammation”. International Journal of Molecular Sciences, 25(11), 5780. [Link]

-

National Center for Biotechnology Information. 11-Deoxy prostaglandin F2beta. PubChem Compound Summary for CID 16061096. [Link]

-

Sales, K. J., et al. (2004). Expression, localization, and signaling of prostaglandin F2 alpha receptor in human endometrial adenocarcinoma: regulation of proliferation by activation of the epidermal growth factor receptor and mitogen-activated protein kinase signaling pathways. The Journal of Clinical Endocrinology & Metabolism, 89(2), 986-993. [Link]

-

Pacher, P., et al. (2008). Assessing Rodent Cardiac Function in vivo Using Hemodynamic Pressure-Volume Loops. Current protocols in pharmacology, Chapter 5, Unit-5.9. [Link]

-

JoVE. (2022, February 11). Smooth Muscle Function Measurement. YouTube. [Link]

-

National Center for Biotechnology Information. 15-Deoxy-delta12,14-prostaglandin. PubChem Compound Summary for CID 5311211. [Link]

Sources

- 1. Recent Advances in Dual COX/LOX Inhibitor Design (2020–2024): Establishing “The Rule of Four for Inflammation” [mdpi.com]

- 2. caymanchem.com [caymanchem.com]

- 3. Prostaglandin F receptor - Wikipedia [en.wikipedia.org]

- 4. Frontiers | PG F2α Receptor: A Promising Therapeutic Target for Cardiovascular Disease [frontiersin.org]

- 5. medchemexpress.com [medchemexpress.com]

- 6. caymanchem.com [caymanchem.com]

- 7. Structure-activity relationships in a series of 11-deoxy prostaglandins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. [Biological properties of 11-deoxyprostaglandin E1] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. bertin-bioreagent.cvmh.fr [bertin-bioreagent.cvmh.fr]

- 10. Expression, localization, and signaling of prostaglandin F2 alpha receptor in human endometrial adenocarcinoma: regulation of proliferation by activation of the epidermal growth factor receptor and mitogen-activated protein kinase signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Role of contractile prostaglandins and Rho-kinase in growth factor-induced airway smooth muscle contraction - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Measurement of blood pressure in rats: Invasive or noninvasive methods? - PMC [pmc.ncbi.nlm.nih.gov]

- 13. caymanchem.com [caymanchem.com]

11-Deoxyprostaglandin F1alpha CAS number 37785-98-1

Topic: 11-Deoxyprostaglandin F1alpha (CAS 37785-98-1) Content Type: Technical Monograph Audience: Researchers, Drug Discovery Scientists, and Analytical Chemists

Mechanisms, Analytical Protocols, and Pharmacological Applications

Executive Summary

11-Deoxyprostaglandin F1alpha (11-deoxy PGF1α; CAS 37785-98-1) is a synthetic structural analog of the endogenous lipid mediator Prostaglandin F1alpha (PGF1α).[1] Distinguished by the absence of the hydroxyl group at the C-11 position, this molecule serves as a critical tool in Structure-Activity Relationship (SAR) studies, specifically for delineating the pharmacophore requirements of the Prostaglandin F (FP) receptor. Unlike its parent compound, 11-deoxy PGF1α exhibits modified lipophilicity and receptor binding affinity, retaining smooth muscle contractile properties—particularly in uterine and vascular tissues—while displaying reduced potency. This guide outlines the physicochemical properties, receptor pharmacology, and validated LC-MS/MS analytical workflows for this compound.

Chemical Identity & Physicochemical Properties[2][3][4][5]

The removal of the C-11 hydroxyl group significantly alters the polarity of the molecule compared to PGF1α, affecting both its solubility profile and chromatographic retention behavior.

| Property | Data |

| CAS Number | 37785-98-1 |

| IUPAC Name | (Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]cyclopentyl]hept-5-enoic acid (Analogous structure) |

| Molecular Formula | C₂₀H₃₆O₄ |

| Molecular Weight | 340.5 g/mol |

| Physical State | Crystalline Solid |

| Solubility (DMF) | >50 mg/mL |

| Solubility (PBS pH 7.2) | >2 mg/mL |

| Storage Stability | ≥ 4 years at -20°C |

Structural Insight: The C-11 hydroxyl group in natural prostaglandins is often crucial for hydrogen bonding within the receptor active site. Its absence in 11-deoxy PGF1α renders the molecule more hydrophobic, a factor that must be accounted for during reverse-phase liquid chromatography (RPLC).

Pharmacology & Mechanism of Action[1][6][7]

Receptor Interaction and Signaling

11-Deoxy PGF1α functions primarily as an agonist at the FP receptor (Prostaglandin F receptor), a G-protein coupled receptor (GPCR) coupled to the Gq/11 pathway. Activation leads to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) by phospholipase C (PLC), generating inositol trisphosphate (IP3) and diacylglycerol (DAG), ultimately mobilizing intracellular calcium (

Key Pharmacological Findings:

-

Uterine Contractility: Demonstrates approximately 0.3x the potency of PGF1α in stimulating rat uterine contractions.[1]

-

Gastric Inhibition: A dose of 32 mg/kg (animal models) has been shown to inhibit gastric acid secretion by ~35%.[2]

-

Vascular Tone: Exhibits vasopressor activity in guinea pigs at approximately half the potency of PGF2α.

Structure-Activity Relationship (SAR) Visualization

The following diagram illustrates the signaling pathway and the structural impact of the 11-deoxy modification.

Figure 1: Signal transduction pathway of 11-Deoxy PGF1α via the FP receptor, highlighting the downstream calcium mobilization leading to smooth muscle contraction.

Analytical Methodologies

Quantification of 11-deoxy PGF1α in biological matrices requires high specificity due to the presence of endogenous isomers (e.g., PGE2, PGD2). Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard.

Sample Preparation: Solid Phase Extraction (SPE)

Rationale: Prostaglandins are labile and present in trace quantities (pg/mL). Acidification ensures the carboxylic acid moiety is protonated (

Protocol:

-

Sample: Aliquot 500 µL of plasma or tissue homogenate.

-

Internal Standard: Spike with 5 ng of deuterated PGF1α-d9 (or PGF2α-d4 if PGF1α-d9 is unavailable).

-

Acidification: Add 10 µL of 10% Formic Acid to adjust pH to ~3.0. Vortex.

-

Conditioning: Condition a C18 SPE cartridge (e.g., Strata-X or Oasis HLB) with 1 mL Methanol followed by 1 mL Water (pH 3).

-

Loading: Load sample under gravity or low vacuum.

-

Wash: Wash with 1 mL 5% Methanol in Water (removes salts/proteins).

-

Elution: Elute with 1 mL 100% Ethyl Acetate or Methyl Formate.

-

Drying: Evaporate to dryness under a stream of nitrogen at room temperature (Do not heat >30°C to prevent degradation).

-

Reconstitution: Reconstitute in 100 µL Mobile Phase A/B (50:50).

LC-MS/MS Parameters

Column: C18 Reverse Phase (e.g., 2.1 x 100 mm, 1.7 µm). Mobile Phase A: Water + 0.1% Formic Acid. Mobile Phase B: Acetonitrile + 0.1% Formic Acid. Gradient:

-

0-1 min: 30% B

-

1-8 min: Linear gradient to 90% B

-

8-10 min: Hold 90% B

-

10.1 min: Re-equilibrate 30% B

Mass Spectrometry (ESI Negative Mode):

-

Precursor Ion: [M-H]⁻ at m/z 339.5

-

Product Ions:

-

m/z 295 (Loss of

) -

m/z 195 (Characteristic fragment for F-series prostaglandins)

-

-

Note: 11-deoxy PGF1α will elute later than PGF1α and PGF2α due to the lack of the polar 11-OH group.

Analytical Workflow Diagram

Figure 2: Step-by-step analytical workflow for the extraction and quantification of 11-deoxy PGF1α using LC-MS/MS.

Handling & Storage Guidelines

To maintain the integrity of 11-deoxy PGF1α standards:

-

Stock Solutions: Dissolve the crystalline solid in DMSO or Ethanol. Flush the vial with inert gas (Argon or Nitrogen) after use to prevent oxidation.

-

Temperature: Store stock solutions at -20°C or -80°C.

-

Aqueous Stability: Aqueous solutions (e.g., PBS) should be prepared fresh daily. The compound survives in solution for at least 24 hours but is susceptible to bacterial degradation if non-sterile.

References

- Broughton, B.J., et al.Uterine stimulant action of some omega-chain modified (+)-11-deoxyprostaglandins. Prostaglandins, 1980.

-

Hall, D.W.R., and Jaitly, K.D. Structure-activity relationships in a series of 11-deoxy prostaglandins.[3] Prostaglandins 11(3), 573-587 (1976). Available at: [Link]

-

Neta Scientific. Cayman 11-Deoxy Prostaglandin F2 Alpha Product Description. Neta Scientific. Available at: [Link]

Sources

An In-Depth Technical Guide to 11-Deoxyprostaglandin F1α: Physicochemical Properties, Biological Activity, and Analytical Methodologies

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 11-Deoxyprostaglandin F1α (11-deoxy-PGF1α), a synthetic analog of the naturally occurring Prostaglandin F1α (PGF1α). This document details its fundamental molecular and chemical properties, explores its biological activities and underlying mechanism of action through the prostaglandin F (FP) receptor, and presents detailed protocols for its analytical quantification. By synthesizing technical data with practical insights, this guide serves as an essential resource for researchers in pharmacology, biochemistry, and drug development investigating the therapeutic potential and physiological roles of prostanoids.

Introduction

Prostaglandins are a class of lipid autacoids derived from arachidonic acid that mediate a wide array of physiological and pathological processes. 11-Deoxyprostaglandin F1α is a synthetic analog of PGF1α, characterized by the absence of a hydroxyl group at the C-11 position. This structural modification confers distinct physicochemical and pharmacological properties. This guide elucidates the current scientific understanding of 11-deoxy-PGF1α, from its basic chemical identity to its complex biological functions and the methodologies required for its rigorous scientific investigation.

Physicochemical Properties of 11-Deoxyprostaglandin F1α

A thorough understanding of the molecular and chemical characteristics of 11-deoxy-PGF1α is fundamental for its application in research and drug development.

Molecular Structure and Formula

The chemical structure of 11-Deoxyprostaglandin F1α is defined by a prostanoic acid skeleton. Its systematic IUPAC name is 9α,15S-dihydroxy-prost-13E-en-1-oic acid.

| Property | Value | Source |

| Molecular Formula | C₂₀H₃₆O₄ | [1] |

| Molecular Weight | 340.5 g/mol | [1] |

| CAS Number | 37785-98-1 | [1] |

| Formal Name | 9α,15S-dihydroxy-prost-13E-en-1-oic acid | [1] |

| Synonyms | 11-deoxy PGF1α | [1] |

Spectroscopic Data

Biosynthesis and Synthetic Origin

11-Deoxyprostaglandin F1α is a synthetic compound and is not a direct product of the natural arachidonic acid cascade in biological systems.[1] However, its structure is derived from the prostaglandin F series, which are biosynthesized from arachidonic acid via the cyclooxygenase (COX) pathway.

Biological Activity and Mechanism of Action

11-Deoxyprostaglandin F1α exhibits a range of biological activities, primarily through its interaction with the Prostaglandin F receptor (FP receptor), a G-protein coupled receptor (GPCR).

Pharmacological Effects

-

Uterine Contraction: 11-deoxy-PGF1α is a potent stimulator of uterine smooth muscle, causing contractions.[1][3]

-

Cardiovascular Effects: It exhibits vasopressor activity, leading to an increase in blood pressure.[1][3]

-

Respiratory Effects: The compound acts as a bronchoconstrictor, narrowing the airways.[1][3]

-

Gastrointestinal Effects: It has been shown to inhibit gastric acid secretion.[1]

Receptor Binding and Signaling Pathway

The biological effects of 11-deoxy-PGF1α are mediated through the FP receptor. While specific binding affinity data (Ki or EC50) for 11-deoxy-PGF1α are not extensively reported, its actions are consistent with agonism at this receptor. The FP receptor is coupled to the Gq alpha subunit of the heterotrimeric G protein.

Analytical Methodologies

Accurate quantification of 11-deoxy-PGF1α in biological matrices is crucial for pharmacokinetic and pharmacodynamic studies. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for this purpose due to its high sensitivity and selectivity.

Sample Preparation: Solid-Phase Extraction (SPE)

A generic SPE protocol for the extraction of prostaglandins from biological fluids can be adapted for 11-deoxy-PGF1α.

| Step | Procedure | Rationale |

| 1. Sample Acidification | Acidify the sample (e.g., plasma, urine) to pH 3-4 with a suitable acid (e.g., formic acid). | To protonate the carboxylic acid group of the prostaglandin, making it less polar for retention on a reverse-phase sorbent. |

| 2. SPE Cartridge Conditioning | Condition a C18 SPE cartridge with methanol followed by acidified water. | To activate the sorbent and equilibrate it to the sample loading conditions. |

| 3. Sample Loading | Load the acidified sample onto the conditioned SPE cartridge. | The prostaglandin analog will be retained on the C18 sorbent. |

| 4. Washing | Wash the cartridge with acidified water and then a low percentage of organic solvent (e.g., 10% methanol) to remove polar impurities. | To elute interfering substances without eluting the analyte of interest. |

| 5. Elution | Elute the 11-deoxy-PGF1α with an appropriate organic solvent (e.g., methanol or acetonitrile). | To recover the purified analyte from the SPE cartridge. |

| 6. Evaporation & Reconstitution | Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in the initial mobile phase for LC-MS/MS analysis. | To concentrate the sample and ensure compatibility with the analytical system. |

LC-MS/MS Quantification

The following is a representative LC-MS/MS protocol that can be optimized for the analysis of 11-deoxy-PGF1α.

5.2.1. Liquid Chromatography Conditions

| Parameter | Condition |

| Column | C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic acid in water |

| Mobile Phase B | 0.1% Formic acid in acetonitrile |

| Gradient | Start with a low percentage of B, ramp up to a high percentage of B to elute the analyte, followed by a wash and re-equilibration. |

| Flow Rate | 0.2-0.4 mL/min |

| Column Temperature | 40 °C |

| Injection Volume | 5-10 µL |

5.2.2. Mass Spectrometry Conditions

| Parameter | Condition |

| Ionization Mode | Electrospray Ionization (ESI), Negative |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| Precursor Ion (Q1) | m/z 339.5 (for [M-H]⁻) |

| Product Ions (Q3) | To be determined by infusion of a standard. Characteristic fragments would arise from the loss of water and cleavage of the aliphatic side chains. |

| Internal Standard | A stable isotope-labeled analog (e.g., 11-deoxy-PGF1α-d4) is recommended for accurate quantification. |

Conclusion

11-Deoxyprostaglandin F1α is a valuable pharmacological tool for investigating the roles of the FP receptor in various physiological systems. Its distinct biological activities, stemming from its unique chemical structure, make it a compound of interest in areas such as reproductive biology, cardiovascular research, and gastrointestinal physiology. The analytical methods outlined in this guide provide a framework for its accurate quantification, enabling robust and reproducible research. As our understanding of the prostanoid signaling network continues to expand, the utility of specific analogs like 11-deoxy-PGF1α in dissecting these complex pathways will undoubtedly grow.

References

-

PubChem. Prostaglandin F1alpha. National Center for Biotechnology Information. [Link]

-

PubChem. 11-Deoxy prostaglandin F2beta. National Center for Biotechnology Information. [Link]

- Broughton, B. J., et al. (1981). Uterine stimulant action of some omega-chain modified (+)-11-deoxyprostaglandins. Prostaglandins, 22(1), 53-64.

- Hall, D. W., & Jaitly, K. D. (1976). Structure-activity relationships in a series of 11-deoxy prostaglandins. Prostaglandins, 11(3), 573-587.

- Lippmann, W. (1969). Inhibition of gastric acid secretion in the rat by synthetic prostaglandins. Journal of Pharmacy and Pharmacology, 21(5), 335-336.

Sources

An In-Depth Technical Guide to the Synthesis and Characterization of 11-Deoxyprostaglandin F1α

Foreword: Navigating the Landscape of Prostaglandin Analogs

Prostaglandins, a class of lipid compounds, are renowned for their diverse and potent biological activities, playing crucial roles in inflammation, pain, and smooth muscle contraction. Within this family, 11-Deoxyprostaglandin F1α (11-deoxy-PGF1α) stands out as a significant synthetic analog of Prostaglandin F1α (PGF1α). While a dedicated endogenous biosynthetic pathway for 11-deoxy-PGF1α has not been elucidated, its importance in research and drug development is underscored by its distinct biological profile. This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals, focusing on the chemical synthesis, purification, and characterization of this valuable prostaglandin analog. We will delve into the causality behind the experimental choices, ensuring a robust and reproducible approach to obtaining and verifying this compound.

Section 1: Understanding the Core Molecule and Its Biological Significance

11-Deoxy-PGF1α is structurally similar to PGF1α but lacks the hydroxyl group at the C-11 position. This seemingly minor modification significantly alters its biological activity. It is known to be a potent uterine stimulant, exhibiting activity several times that of PGF1α.[1] Additionally, it demonstrates vasopressor and bronchoconstrictor activities.[1][2] These properties make it a valuable tool for studying prostaglandin receptor signaling and a potential lead compound in drug discovery programs targeting smooth muscle function.

| Property | Description | Reference |

| Chemical Name | 9α,15S-dihydroxy-prost-13E-en-1-oic acid | |

| Molecular Formula | C20H36O4 | |

| Molecular Weight | 340.5 g/mol | |

| Primary Biological Activities | Uterine stimulant, vasopressor, bronchoconstrictor | [1][2] |

Section 2: The Synthetic Pathway: A Chemoenzymatic Approach

Given the absence of a defined natural biosynthetic route, the production of 11-deoxy-PGF1α relies on chemical synthesis. Modern approaches often employ chemoenzymatic strategies to achieve high stereoselectivity and yield.[3][4] The Corey lactone is a cornerstone intermediate in many prostaglandin syntheses, providing the correct stereochemistry for the cyclopentane ring.[5]

A generalized, state-of-the-art chemoenzymatic synthesis is outlined below. This approach leverages the precision of enzymatic reactions for key stereoselective steps, combined with the efficiency of chemical transformations.

Caption: A generalized workflow for the chemoenzymatic synthesis of 11-Deoxyprostaglandin F1α.

Experimental Protocol: A Representative Synthesis

The following protocol is a representative, multi-step synthesis adapted from established principles of prostaglandin synthesis.

Step 1: Stereoselective Formation of the Cyclopentane Core

The synthesis often commences with a commercially available prochiral starting material, which undergoes an enzymatic desymmetrization to yield a chiral cyclopentane building block. This step is critical for establishing the correct stereochemistry early in the synthesis.

Step 2: Elaboration to a Corey Lactone Analog

The chiral cyclopentane core is then subjected to a series of chemical transformations, including protection of functional groups and oxidation, to yield a Corey lactone analog. This intermediate contains the necessary stereocenters for the subsequent introduction of the side chains.

Step 3: Introduction of the ω-chain

The ω-chain is introduced via a stereoselective olefination reaction, such as the Horner-Wadsworth-Emmons reaction. This reaction allows for the formation of the trans-double bond characteristic of prostaglandins with high fidelity.

Step 4: Introduction of the α-chain and Final Deprotection

The final α-chain is introduced, followed by the removal of all protecting groups to yield the target molecule, 11-Deoxyprostaglandin F1α.

Section 3: Purification: Isolating the Target Molecule

Purification is a critical step to ensure the final product is free of starting materials, reagents, and side products. A multi-step purification strategy is typically employed.

Silica Gel Chromatography

Initial purification is often achieved using silica gel column chromatography.[1] This technique separates compounds based on their polarity.

Protocol: Silica Gel Chromatography

-

Column Packing: A slurry of silica gel in a non-polar solvent (e.g., hexane) is packed into a glass column.

-

Sample Loading: The crude reaction mixture is concentrated and loaded onto the top of the silica gel bed.

-

Elution: A gradient of solvents with increasing polarity (e.g., hexane/ethyl acetate) is passed through the column to elute the compounds.

-

Fraction Collection: Fractions are collected and analyzed by thin-layer chromatography (TLC) to identify those containing the desired product.

Caption: Workflow for the purification of 11-Deoxyprostaglandin F1α using silica gel chromatography.

High-Performance Liquid Chromatography (HPLC)

For final polishing and to achieve high purity (≥99%), reversed-phase high-performance liquid chromatography (RP-HPLC) is the method of choice.[6]

Protocol: Preparative RP-HPLC

-

Column: A C18 reversed-phase column is typically used.

-

Mobile Phase: A gradient of acetonitrile in water, often with a small amount of an acid modifier like trifluoroacetic acid (TFA), is employed.

-

Detection: UV detection at a suitable wavelength (e.g., 210 nm) is used to monitor the elution of the compound.

-

Fraction Collection: The peak corresponding to 11-Deoxyprostaglandin F1α is collected.

-

Solvent Removal: The solvent is removed under reduced pressure to yield the pure compound.

Section 4: Characterization: Confirming the Structure and Purity

Rigorous characterization is essential to confirm the identity and purity of the synthesized 11-Deoxyprostaglandin F1α. A combination of mass spectrometry and nuclear magnetic resonance spectroscopy is employed.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. Electrospray ionization tandem mass spectrometry (ESI-MS/MS) is a powerful technique for this purpose.

-

Expected Molecular Ion: For C20H36O4, the expected [M-H]- ion in negative mode would be at m/z 339.5.

-

Fragmentation Pattern: The fragmentation pattern will be characteristic of the prostaglandin structure, with losses of water and fragments corresponding to the cleavage of the side chains.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy provide detailed information about the chemical structure and stereochemistry of the molecule.

-

¹H NMR: The proton NMR spectrum will show characteristic signals for the olefinic protons of the double bond, the protons adjacent to the hydroxyl groups, and the protons of the cyclopentane ring and the two side chains.

-

¹³C NMR: The carbon NMR spectrum will show the expected number of carbon signals, with characteristic chemical shifts for the carboxylic acid carbon, the olefinic carbons, and the carbons bearing hydroxyl groups.

| Technique | Expected Results |

| ESI-MS/MS | [M-H]⁻ at m/z 339.5; characteristic fragmentation pattern. |

| ¹H NMR | Signals corresponding to olefinic, carbinolic, and aliphatic protons. |

| ¹³C NMR | 20 distinct carbon signals with characteristic chemical shifts. |

Section 5: Concluding Remarks and Future Directions

This guide has provided a comprehensive technical overview of the synthesis, purification, and characterization of 11-Deoxyprostaglandin F1α. While its natural biosynthesis remains an open area of investigation, its value as a research tool and potential therapeutic lead is firmly established. The chemoenzymatic approaches outlined here represent the cutting edge of prostaglandin synthesis, offering a reliable and stereocontrolled route to this important molecule. Future research may focus on elucidating any potential minor biological roles of 11-deoxy-PGF1α and on developing more efficient and scalable synthetic strategies to support its continued investigation in pharmacology and medicine.

References

-

Yin, Y., Wang, J., & Li, J. (2024). A concise and scalable chemoenzymatic synthesis of prostaglandins. Nature Communications, 15(1), 2523. [Link]

-

Hamberg, M., & Samuelsson, B. (1973). Detection and isolation of an endoperoxide intermediate in prostaglandin biosynthesis. Proceedings of the National Academy of Sciences, 70(3), 899-903. [Link]

-

Corey, E. J., Weinshenker, N. M., Schaaf, T. K., & Huber, W. (1969). Stereo-controlled synthesis of prostaglandins F2α and E2 (dl). Journal of the American Chemical Society, 91(20), 5675-5677. [Link]

- Nicolaou, K. C., & Sorensen, E. J. (1996).

-

Umekubo, N., Suga, Y., & Hayashi, Y. (2020). Pot and time economies in the total synthesis of Corey lactone. Chemical Science, 11(5), 1205-1209. [Link]

-

MDPI. Lactones in the Synthesis of Prostaglandins and Prostaglandin Analogs. [Link]

-

ResearchGate. A concise and scalable chemoenzymatic synthesis of prostaglandins. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. mdpi.com [mdpi.com]

- 3. Evidence for a new biologic pathway of androstenedione synthesis from 11-deoxycortisol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Stereoselective synthesis of chiral δ-lactones via an engineered carbonyl reductase - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 5. Pot and time economies in the total synthesis of Corey lactone - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 6. preprints.org [preprints.org]

An In-Depth Technical Guide to the Stability and Storage of 11-Deoxyprostaglandin F1α

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

This guide provides a comprehensive overview of the critical aspects of 11-Deoxyprostaglandin F1α stability and storage. As a synthetic analog of the naturally occurring prostaglandin F1α, understanding its chemical behavior under various conditions is paramount for ensuring the integrity and reproducibility of experimental results. This document moves beyond simple procedural lists to explain the underlying chemical principles and provide actionable protocols for laboratory practice.

Section 1: Chemical Profile and Intrinsic Stability of 11-Deoxyprostaglandin F1α

11-Deoxyprostaglandin F1α (11-deoxy-PGF1α) is a member of the F-series prostaglandins, characterized by a cyclopentane ring and two aliphatic side chains. Its chemical structure, 9α,15S-dihydroxy-prost-13E-en-1-oic acid, reveals key functional groups that dictate its stability: two hydroxyl groups, a carboxylic acid, and a trans double bond. The absence of the hydroxyl group at the C-11 position, compared to its parent compound PGF1α, significantly influences its biological activity and may alter its degradation profile.

The inherent stability of 11-deoxy-PGF1α is influenced by its physical state. As a crystalline solid, it exhibits excellent long-term stability.

| Parameter | Specification | Source |

| Chemical Name | 9α,15S-dihydroxy-prost-13E-en-1-oic acid | [1] |

| CAS Number | 37785-98-1 | [1] |

| Molecular Formula | C20H36O4 | [1] |

| Molecular Weight | 340.5 g/mol | [1] |

| Purity | ≥99% | [1] |

| Formulation | A crystalline solid | [1] |

Section 2: Core Principles of Prostaglandin Stability and Degradation

Prostaglandins are notoriously unstable molecules, and their degradation can be initiated by several factors. Understanding these pathways is crucial for mitigating stability issues.

The Central Role of pH in Prostaglandin Degradation

Oxidative Degradation: A Key Pathway to Inactivation

The allylic hydroxyl group and the double bond in the side chain of prostaglandins are susceptible to oxidation by atmospheric oxygen and reactive oxygen species (ROS). This can lead to the formation of various inactive byproducts. The use of antioxidants can be a strategy to mitigate oxidative degradation, although their effects can be complex and context-dependent.[3][4]

Photodegradation: The Impact of Light Exposure

Exposure to light, particularly ultraviolet (UV) radiation, can provide the energy to initiate photochemical reactions, leading to the degradation of prostaglandins. Therefore, it is imperative to protect prostaglandin solutions from light.[2] Studies on other light-sensitive compounds have shown that amber vials or wrapping containers in aluminum foil can significantly prolong their stability.[5]

Section 3: Recommended Storage and Handling Protocols

Adherence to strict storage and handling protocols is non-negotiable for maintaining the integrity of 11-Deoxyprostaglandin F1α.

Long-Term Storage of Solid Compound

For long-term storage, 11-Deoxyprostaglandin F1α should be stored as a crystalline solid at -20°C.[1] Under these conditions, the compound is stable for at least four years. It is crucial to store the compound in a tightly sealed container to prevent moisture absorption and sublimation.

Preparation and Storage of Stock Solutions

The preparation of stock solutions requires careful selection of solvents and adherence to aseptic techniques to prevent microbial contamination.

Recommended Solvents:

| Solvent | Solubility | Notes |

| Dimethylformamide (DMF) | >50 mg/ml | Anhydrous DMF is preferred. |

| Dimethyl sulfoxide (DMSO) | >50 mg/ml | Anhydrous DMSO is preferred. |

| Ethanol | >75 mg/ml | Anhydrous, absolute ethanol is recommended. |

| Phosphate-Buffered Saline (PBS, pH 7.2) | >2 mg/ml | Prepare fresh and filter-sterilize. |

Protocol for Preparing a 10 mg/mL Stock Solution in Ethanol:

-

Weighing: Accurately weigh the desired amount of 11-Deoxyprostaglandin F1α in a sterile microcentrifuge tube.

-

Solvent Addition: Add the calculated volume of anhydrous ethanol to the tube. For example, to prepare a 10 mg/mL solution, add 100 µL of ethanol to 1 mg of the compound.

-

Dissolution: Gently vortex or sonicate the solution at room temperature until the solid is completely dissolved.

-

Storage: Aliquot the stock solution into smaller volumes in amber glass vials with Teflon-lined caps to minimize headspace and light exposure. Store the aliquots at -20°C.

Workflow for Stock Solution Preparation:

Preparation and Short-Term Storage of Working Solutions

Working solutions are typically prepared by diluting the stock solution in an appropriate aqueous buffer or cell culture medium.

Protocol for Preparing a 1 µg/mL Working Solution in PBS:

-

Thawing: Thaw a single aliquot of the stock solution at room temperature.

-

Dilution: Serially dilute the stock solution in sterile PBS (pH 7.2) to the desired final concentration. For example, to prepare a 1 µg/mL solution from a 10 mg/mL stock, you can perform a 1:100 dilution followed by a 1:100 dilution.

-

Usage: Use the working solution immediately for experiments.

-

Storage: If immediate use is not possible, store the working solution at 4°C for no longer than 24 hours. For longer storage, it is advisable to prepare fresh working solutions.

Important Considerations:

-

Avoid Repeated Freeze-Thaw Cycles: Repeated freezing and thawing can lead to degradation. Aliquoting the stock solution into single-use volumes is highly recommended.[6][7]

-

Inert Atmosphere: For maximum stability, especially for long-term storage of solutions, purging the vial with an inert gas like argon or nitrogen before sealing can minimize oxidative degradation.

Section 4: Lyophilization for Enhanced Long-Term Stability

Lyophilization, or freeze-drying, is a superior method for the long-term preservation of sensitive biological molecules like prostaglandins.[8][9] The process involves freezing the compound in a suitable solvent and then removing the solvent by sublimation under vacuum. This results in a stable, dry powder that can be stored for extended periods.

General Lyophilization Protocol for Prostaglandins:

-

Dissolution: Dissolve the prostaglandin in a suitable solvent, such as a mixture of tertiary butanol and water. The choice of solvent is critical and should be optimized for the specific compound.

-

Freezing: Rapidly freeze the solution to a temperature below its eutectic point, typically between -40°C and -80°C.[8]

-